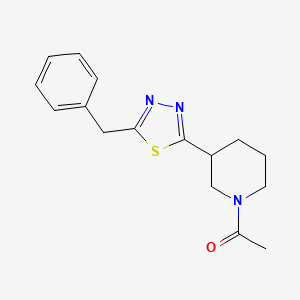

1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

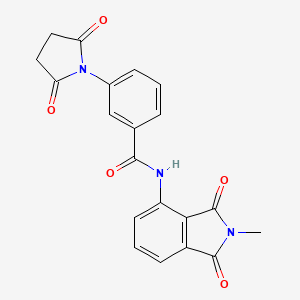

“1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” is a compound that has been studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are prevalent in numerous biologically active natural products and commercial drugs . These compounds have shown a broad range of biological activities due to their mesoionic nature and liposolubility, which are attributed to the presence of a sulfur atom .

Synthesis Analysis

The compound has been synthesized as part of a series of derivatives designed as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma.Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core is prevalent in bioactive compounds due to its strong aromaticity, lack of toxicity, and great in vivo stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Microwave-Assisted Synthesis : Microwave irradiation has been used to facilitate the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating an efficient method to create structurally complex molecules with potential antibacterial activity (Merugu et al., 2010).

- Facial Synthesis and Molecular Docking : Benzothiazolopyridine compounds were synthesized using piperidine in an ethanol medium under ultrasonic irradiation, showing advantages in reaction time, yields, and cleanliness. These compounds were evaluated for their interaction with estrogen and progesterone receptors, hinting at their potential application in breast cancer research (Shirani et al., 2021).

Biological Activities

- Antimicrobial Activity : New pyridine derivatives were synthesized, showcasing variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel et al., 2011).

- Anti-arrhythmic and Antiviral Activities : Studies on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have shown significant anti-arrhythmic activity, suggesting a potential for the development of new cardiovascular drugs (Abdel‐Aziz et al., 2009). Additionally, compounds synthesized from pyrazolo[3,4-b]pyridin-5-yl ethanone showed anti-HIV activity, further indicating the versatility of these molecules in drug discovery (Attaby et al., 2006).

Advanced Materials and Methods

- Electrochemical Synthesis : The oxidation of piperazin-1-yl ethanone in the presence of nucleophiles under electrochemical conditions has led to the synthesis of arylthiobenzazoles, demonstrating a novel method for creating complex organic molecules with potential applications in material science (Amani & Nematollahi, 2012).

Direcciones Futuras

The future directions for research on “1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” could include further exploration of its anticancer properties and potential applications in cancer therapy . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anticancer properties . These compounds are often designed and synthesized as analogs of known anticancer drugs .

Mode of Action

It is suggested that similar compounds interact with their targets to prevent the proliferation of cancer cells . In particular, some derivatives have shown promising activities, especially against HeLa cancer cells .

Biochemical Pathways

Similar compounds have been shown to induce apoptotic cell death in cancer cells and block the cell cycle at the sub-g1 phase .

Pharmacokinetics

It is noted that the liposolubility of the sulfur atom in similar heterocyclic systems has a positive effect on the biological activity and pharmacokinetic properties of such compounds .

Result of Action

Similar compounds have been shown to significantly prevent the proliferation of tested cancer cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cells they are tested against .

Propiedades

IUPAC Name |

1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSOXMXZPAALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)

![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)